molecular formula C19H29N3O3 B14782065 Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate

Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate

Cat. No.: B14782065
M. Wt: 347.5 g/mol
InChI Key: AFDOFWRFUWJJQK-UHFFFAOYSA-N
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Description

Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate is a synthetic, chiral organic compound that serves as a sophisticated building block in medicinal chemistry and pharmaceutical research. This molecule integrates a protected amino group via a benzyloxycarbonyl (Cbz) group, a cyclohexyl scaffold, and an N-ethylated peptide linkage, making it a valuable intermediate for the construction of complex peptide mimetics and other bioactive molecules. Its primary research value lies in its potential application in the development of Inhibitor of Apoptosis Proteins (IAP) antagonists . These antagonists are designed to mimic the activity of the endogenous SMAC (Second Mitochondria-derived Activator of Caspases) protein, which promotes programmed cell death (apoptosis) by binding to IAPs and counteracting their inhibition of caspases . By facilitating the disruption of IAP-caspase interactions, research compounds featuring this structural motif can potentially re-sensitize resistant cancer cells to apoptosis, providing a promising strategy in oncology research . The (S)-configuration at the amino-propanamido center is often critical for optimal stereochemical recognition by the target proteins . As with related carbamate compounds, this product should be handled with appropriate safety precautions. It is typically stored in a cool, dark place and may be sensitive to air and moisture . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C19H29N3O3

Molecular Weight

347.5 g/mol

IUPAC Name

benzyl N-[2-[2-aminopropanoyl(ethyl)amino]cyclohexyl]carbamate

InChI

InChI=1S/C19H29N3O3/c1-3-22(18(23)14(2)20)17-12-8-7-11-16(17)21-19(24)25-13-15-9-5-4-6-10-15/h4-6,9-10,14,16-17H,3,7-8,11-13,20H2,1-2H3,(H,21,24)

InChI Key

AFDOFWRFUWJJQK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCCCC1NC(=O)OCC2=CC=CC=C2)C(=O)C(C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate typically involves multiple steps. One common method includes the reaction of benzyl chloroformate with an appropriate amine to form the carbamate. The reaction conditions often require the presence of a base, such as potassium carbonate, and an organic solvent like methanol or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with three structurally related carbamates (Table 1), highlighting key differences in substituents and stereochemistry.

Table 1: Structural Comparison of Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1354033-13-8 C₁₉H₂₉N₃O₃ 347.45 (S)-2-amino-N-ethylpropanamido substituent; cyclohexyl carbamate backbone
(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate 1354016-23-1 C₁₈H₂₆N₃O₃ 333.43 Methyl group on cyclohexyl; 2-aminopropanamido (no ethyl substitution)
Benzyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate 213672-66-3 C₁₅H₂₀N₂O₃ 276.33 Hydroxymethyl substituent; (1R,2S)-stereochemistry
(1R,2R)-2-[[2-[1-{3-(Cinnamoylcarbamoyl)benzyl}-1H-1,2,3-triazol-5-yl]ethyl... Not provided C₃₃H₃₇N₇O₅ 635.69 Triazole ring; cinnamoylcarbamoyl benzyl group; complex substituents
Key Observations:

Stereochemical Differences : The hydroxymethyl analogue (Entry 3) has distinct (1R,2S)-stereochemistry, which may alter conformational stability and interaction with chiral targets compared to the (S)-configured target compound .

Physicochemical and Analytical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound (S)-Benzyl (4-(2-aminopropanamido)... Benzyl N-[(1R,2S)-2-(hydroxymethyl)... Triazole Derivative
Purity ≥97% Not disclosed 100% (as per SDS) Not disclosed
Solubility Likely polar aprotic solvents Similar to target Hydrophilic (hydroxymethyl group) Low (bulky substituents)
NMR Solvent Not provided DMSO-d6 CDCl3 DMSO-d6 or CDCl3
  • NMR Trends: The target compound’s analogues in show distinct ¹H-NMR shifts for triazole protons (~7.5–8.0 ppm) and carbamate NH groups (~5.0–6.0 ppm), which differ from the target’s amino-propanamido signals .

Biological Activity

Benzyl (2-((S)-2-amino-N-ethylpropanamido)cyclohexyl)carbamate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, synthesizing existing research findings, case studies, and data tables to provide an authoritative overview.

Chemical Structure and Properties

The compound features a benzyl group linked to a cyclohexyl carbamate moiety, with an amino acid derivative contributing to its biological profile. Its chemical structure can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where x,y,z,wx,y,z,w represent the number of respective atoms in the molecule.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly focusing on its anticonvulsant properties and interactions with specific biological targets.

Anticonvulsant Activity

A significant study investigated a series of compounds related to this structure for their anticonvulsant effects. The findings indicated that certain derivatives exhibited potent activity in the scPTZ (pentylenetetrazole) test. For example, one compound demonstrated an ED50 value significantly lower than that of established anticonvulsants like phenobarbital and ethosuximide, suggesting superior efficacy .

Table 1: Anticonvulsant Activity Comparison

CompoundED50 (mmol/kg)Comparison DrugED50 (mmol/kg)
Benzyl Carbamate Derivative0.0056Phenobarbital0.056
Ethosuximide0.92

This table highlights the comparative potency of the compound against well-known anticonvulsants.

The mechanism by which this compound exerts its effects appears to involve modulation of neurotransmitter systems and possibly interaction with specific receptors involved in seizure activity. Molecular modeling studies suggest that the compound may bind effectively to target sites within the central nervous system, enhancing neuronal stability .

Case Studies

Several case studies have documented the effects of similar compounds on various biological systems:

  • Study on Neurotoxicity : In tests assessing neurotoxicity, derivatives of Benzyl carbamate were found to exhibit minimal motor impairment at therapeutic doses, indicating a favorable safety profile .
  • Pharmacokinetics : Research into the pharmacokinetic properties revealed that these compounds are well-absorbed and metabolized, suggesting potential for further development into therapeutic agents for epilepsy and other neurological disorders .

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